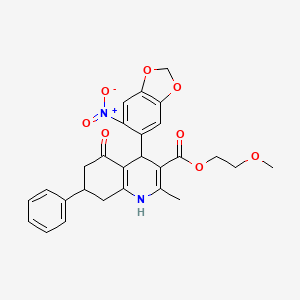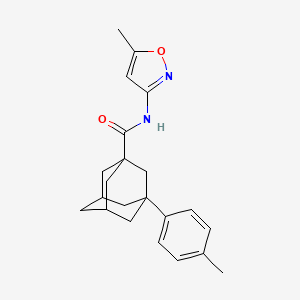
N-(6-(4-chloro-1H-pyrazol-1-yl)pyridin-3-yl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(4-cloro-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida es un compuesto orgánico sintético que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de una estructura cíclica que contiene al menos un átomo que no sea carbono.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-(6-(4-cloro-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida normalmente implica varios pasos, incluida la formación de los anillos de pirazol y piridina, seguida de su acoplamiento con la porción de benzamida. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, agentes fluorantes y diversos catalizadores para facilitar la formación de los enlaces deseados.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para la producción a gran escala. Esto podría incluir el uso de reactores de flujo continuo, la selección de condiciones de reacción de alto rendimiento y el desarrollo de métodos de purificación eficientes para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(6-(4-cloro-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para eliminar ciertos grupos funcionales o convertirlos en otros.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan en función de la reacción deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede dar lugar a un compuesto con grupos funcionales adicionales que contienen oxígeno, mientras que la sustitución puede introducir nuevos sustituyentes en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, N-(6-(4-cloro-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, este compuesto podría investigarse por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con diversos objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, N-(6-(4-cloro-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida podría explorarse por su potencial terapéutico. Su capacidad para interactuar con objetivos moleculares específicos podría resultar útil en el tratamiento de determinadas enfermedades o afecciones.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas. Su estructura única podría conferir características deseables a los polímeros, los recubrimientos u otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(6-(4-cloro-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida dependería de sus interacciones específicas con los objetivos moleculares. Estas interacciones podrían implicar la unión a enzimas, receptores u otras proteínas, lo que provocaría cambios en su actividad o función. Los efectos del compuesto podrían mediarse a través de diversas vías de señalización, lo que finalmente daría lugar al resultado biológico o químico deseado.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a N-(6-(4-cloro-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida incluyen otros compuestos heterocíclicos con porciones de pirazol, piridina y benzamida. Algunos ejemplos podrían ser:
- N-(6-(4-bromo-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida
- N-(6-(4-metil-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida
Singularidad
La singularidad de N-(6-(4-cloro-1H-pirazol-1-il)piridin-3-il)-2,6-difluorobenzamida radica en su combinación específica de grupos funcionales y estructuras cíclicas. Esta disposición única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H9ClF2N4O |
|---|---|
Peso molecular |
334.71 g/mol |
Nombre IUPAC |
N-[6-(4-chloropyrazol-1-yl)pyridin-3-yl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H9ClF2N4O/c16-9-6-20-22(8-9)13-5-4-10(7-19-13)21-15(23)14-11(17)2-1-3-12(14)18/h1-8H,(H,21,23) |
Clave InChI |
JUILUAICBCKCCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC2=CN=C(C=C2)N3C=C(C=N3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491915.png)
![ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12491921.png)
![N-benzyl-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12491931.png)
![4-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491932.png)
![2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12491935.png)
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B12491939.png)

![N-[(3-methyl-2-thienyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12491953.png)

![7,8,9,10-Tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12491963.png)
![N-(4-bromophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12491970.png)
![4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12491997.png)
![4-[3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]benzoic acid](/img/structure/B12492005.png)
